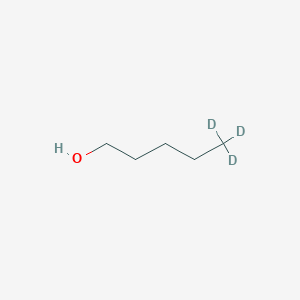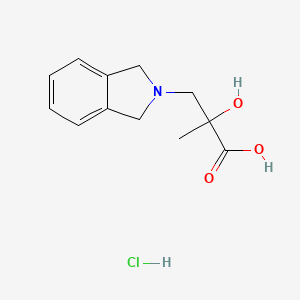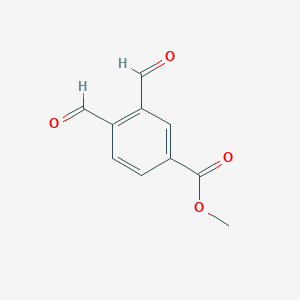
N-Pentyl-5,5,5-D3 alcohol
Descripción general
Descripción
N-Pentyl-5,5,5-D3 alcohol (also known as pentanol-D3) is a synthetic compound used in a variety of scientific research applications. It is a secondary alcohol, meaning that it has a hydroxyl group bound to two carbon atoms. Pentanol-D3 is a deuterated molecule, meaning that it contains deuterium atoms in place of hydrogen atoms. This makes it a useful tool for scientists because it allows them to study the effects of deuterium on a molecule without changing the molecule’s structure.
Aplicaciones Científicas De Investigación
Diesel Engine Fuel Alternatives
- Use in Diesel Engines : Higher alcohols like 1-Pentanol, which is structurally similar to N-Pentyl-5,5,5-D3 alcohol, show promise as alternatives to traditional diesel fuel. Studies have explored the use of 1-Pentanol and its blends with diesel in internal combustion engines, examining their impact on emissions and power generation. The addition of 1-Pentanol to diesel has been shown to affect fuel characteristics and exhaust emissions, potentially offering an alternative fuel source for diesel engines (Yilmaz & Atmanli, 2017).
Biofuel and Renewable Energy Research
- Biofuel Production : N-Pentyl-5,5,5-D3 alcohol's structural relatives, such as n-pentanol, are being investigated for use in biofuels. For instance, research on the synthesis of n-pentyl tetrahydrofurfuryl ether as a diesel component highlights the potential of higher alcohols in renewable energy applications. The study explored a one-pot synthesis method using a metal-acid bifunctional catalyst, demonstrating the viability of higher alcohols in sustainable fuel production (Tiwari, Jain, & Yadav, 2017).
Cosmetic and Pharmaceutical Applications
- Cosmetic Industry Uses : Compounds structurally related to N-Pentyl-5,5,5-D3 alcohol, such as pentyl rhamnoside, have been used in cosmetic formulations. These compounds can act as cosurfactants or surfactants in cosmetic products, offering beneficial properties like high hydration and rapid cutaneous penetration. Their synthesis and application in products like emulsions and liquid soaps have been studied, indicating the versatility of pentyl-based compounds in cosmetic science (Houlmont et al., 2001).
Chemical Synthesis and Catalysis
- Synthesis of Chemical Compounds : The use of N-Pentyl-5,5,5-D3 alcohol and its derivatives can extend to the synthesis of various chemical compounds. For instance, the creation of nonionic surfactants with azole rings bearing N-glycosides, where n-pentyl side chains are involved, demonstrates the utility of pentyl-based alcohols in chemical synthesis. These compounds have shown potential antibacterial activity, underscoring the importance of pentyl-based alcohols in pharmaceutical research (Brahimi, Belkadi, & Othman, 2017).
Propiedades
IUPAC Name |
5,5,5-trideuteriopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pentyl-5,5,5-D3 alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)